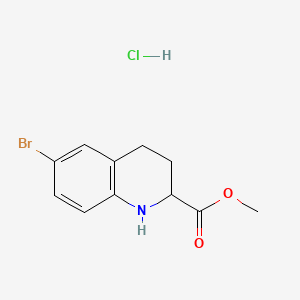
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding tetrahydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: Another positional isomer with different biological activities.
Uniqueness
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its isomers .
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H12BrNO2
- Molar Mass : 270.12 g/mol
- CAS Number : 511230-72-1
- Appearance : Colorless liquid
- Melting Point : Below room temperature
- Density : 1.451 g/cm³
- Boiling Point : 361.1°C at 760 mmHg
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate. In vitro assays demonstrated selective cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 12.5 | High |
| PC3 | 15.0 | High |
| MCF-7 | 50.0 | Moderate |
| SKBR-3 | 60.0 | Low |
The compound exhibited a stronger activity profile against HeLa and PC3 cells compared to MCF-7 and SKBR-3, indicating its potential as a selective anticancer agent .
The mechanism by which methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate exerts its effects appears to involve the modulation of key proteins involved in cancer progression. Molecular docking studies suggest that it interacts with KDM5A and HER-2 proteins, which are implicated in tumor growth and metastasis. The binding affinity observed correlates well with the cytotoxic effects recorded in cell line assays .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These results indicate that this compound possesses significant antibacterial properties and may serve as a lead compound for developing new antibiotics .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Antibacterial Efficacy :
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10;/h3,5-6,10,13H,2,4H2,1H3;1H |
InChI Key |
DJUHNODDUDBJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















